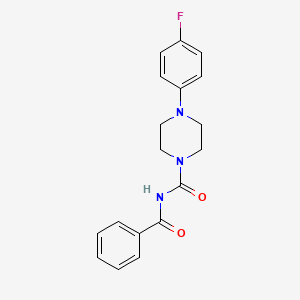

N-benzoyl-4-(4-fluorophenyl)piperazine-1-carboxamide

説明

特性

IUPAC Name |

N-benzoyl-4-(4-fluorophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2/c19-15-6-8-16(9-7-15)21-10-12-22(13-11-21)18(24)20-17(23)14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPNQVXUVCCTCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Condensation of Piperazine with 1,2-Difluoro-4-Nitrobenzene

The initial step involves the nucleophilic aromatic substitution of piperazine with 1,2-difluoro-4-nitrobenzene. This reaction is conducted in toluene at elevated temperatures (80–90°C) to facilitate the substitution at the para-fluorine position. The nitro group serves as a directing group, ensuring regioselectivity. After 3–6 hours, the intermediate 1-(2-fluoro-4-nitrophenyl)piperazine is isolated via solvent evaporation and aqueous workup.

Key Conditions:

- Solvent: Toluene

- Temperature: 80–90°C

- Reaction Time: 3–6 hours

Protection of the Piperazine Nitrogen

To prevent undesired side reactions during subsequent steps, the secondary nitrogen of piperazine is protected using di-tert-butyl dicarbonate (Boc anhydride). This step is performed in toluene at 40–45°C, yielding the Boc-protected intermediate. The Boc group enhances solubility and prevents unwanted nucleophilic attacks.

Reduction of the Nitro Group

The nitro group in the intermediate is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) as a catalyst. This reaction is conducted under high-pressure hydrogenation (72 psi) in toluene, requiring 12–16 hours for completion. The resulting amine intermediate is critical for introducing the benzoyl carboxamide moiety.

Reduction Parameters:

- Catalyst: 5% Pd/C

- Pressure: 72 psi H₂

- Solvent: Toluene

Deprotection and Benzoylation

The Boc-protecting group is removed via acid hydrolysis, typically using hydrochloric acid. The free amine is then reacted with benzoyl chloride in the presence of sodium bicarbonate to form the final carboxamide. This step is carried out in toluene at 20–40°C, with careful pH control to avoid over-acylation.

Protection-Deprotection Strategy for Selective Functionalization

Selective functionalization of the piperazine ring is achieved through a protection-deprotection strategy, ensuring that reactions occur at specific nitrogen atoms.

Use of tert-Butoxycarbonyl (Boc) Groups

The Boc group is employed to block one nitrogen atom, directing subsequent reactions to the desired site. After the nitro reduction and benzoylation steps, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), yielding the target compound with high purity.

Alternative Protecting Groups

While Boc is widely used, other protecting groups such as benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) may be explored. However, Boc is preferred due to its stability under hydrogenation conditions and ease of removal.

One-Pot Synthesis Approaches

Recent advancements have focused on streamlining the synthesis into a one-pot process to improve efficiency.

Sequential Reactions in a Single Vessel

A one-pot method involves conducting the condensation, protection, and reduction steps without isolating intermediates. This approach reduces solvent waste and processing time. For example, after the initial condensation in toluene, di-tert-butyl dicarbonate and Pd/C can be added sequentially to the same vessel.

Advantages:

- Yield Improvement: Minimizes losses during intermediate isolation.

- Cost-Effectiveness: Reduces solvent and reagent consumption.

Comparative Analysis of Synthetic Methodologies

The table below summarizes critical parameters for the primary synthetic routes:

| Step | Reactants/Reagents | Solvent | Temperature (°C) | Time (h) | Key Outcome |

|---|---|---|---|---|---|

| Condensation | Piperazine, 1,2-difluoro-4-nitrobenzene | Toluene | 80–90 | 3–6 | 1-(2-Fluoro-4-nitrophenyl)piperazine |

| Boc Protection | Di-tert-butyl dicarbonate | Toluene | 40–45 | 2–4 | Boc-protected intermediate |

| Nitro Reduction | H₂, Pd/C | Toluene | 25–30 | 12–16 | Amine intermediate |

| Benzoylation | Benzoyl chloride, NaHCO₃ | Toluene | 20–40 | 2–3 | N-Benzoyl carboxamide product |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance scalability. For instance, the hydrogenation step can be conducted in a fixed-bed reactor with Pd/C catalyst, ensuring consistent pressure and temperature control.

Purification Techniques

Final purification is achieved through recrystallization from ethanol-water mixtures or column chromatography. Purity exceeding 99% is routinely achieved, as confirmed by high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

N-benzoyl-4-(4-fluorophenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reactions are typically carried out in organic solvents such as ethanol, methanol, or dichloromethane under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

科学的研究の応用

N-benzoyl-4-(4-fluorophenyl)piperazine-1-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.

作用機序

The mechanism of action of N-benzoyl-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the piperazine ring or the aryl carboxamide group. These modifications significantly impact physicochemical properties such as melting point, solubility, and synthetic yield.

Key Observations :

- Introduction of heterocyclic groups (e.g., pyridinyl in compound 6) maintains high synthetic efficiency (92% yield) but alters physical state .

- Bulky substituents like the quinazolinylmethyl group (A3) reduce yield (57.3%) but increase melting points, likely due to enhanced crystallinity .

Enzyme and Receptor Interactions

- Piperazine-Urea Scaffolds : Piperazine-1-carboxamide derivatives, including the target compound, mimic acetyl-lysine in protein-binding interactions. Structural studies show that the carboxamide group forms critical hydrogen bonds with residues like Tyr78 and Ser58 in MLLT1, a YEATS domain protein .

- Dopamine Receptor Selectivity : The carboxamide linker is essential for D3 receptor selectivity. Removal of the carbonyl group reduces D3R binding affinity by >100-fold, highlighting its role in molecular recognition .

Antimicrobial and Antiviral Activity

- Thiazole Derivatives: Analogs like 4-(5-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(4-nitrophenyl)piperazine-1-carboxamide (8d) exhibit anti-TMV (tobacco mosaic virus) activity, with IC₅₀ values in the micromolar range .

- 4-Fluorophenyl Substituent : The 4-fluorophenyl group enhances lipophilicity and membrane permeability, contributing to antimicrobial efficacy in compounds like 4-(4-fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。